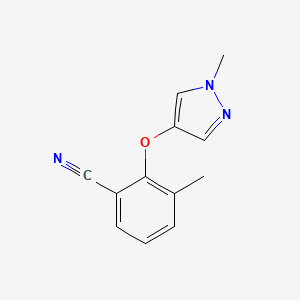![molecular formula C17H19NO2 B6634607 N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine, also known as MEM, is a novel compound that has gained significant attention in the scientific community due to its potential application in drug development. MEM is a synthetic compound that belongs to the class of isochromene derivatives, which have been reported to exhibit various pharmacological activities.
Wirkmechanismus
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine is not fully understood. However, it has been reported to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine increases the levels of these neurotransmitters, which can have a significant impact on various physiological processes.
Biochemical and physiological effects:
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has also been reported to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been shown to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine in lab experiments is its high potency and selectivity towards MAO. This makes it an ideal tool for studying the role of MAO in various physiological processes. However, one of the limitations of using N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine is its low solubility in aqueous solutions, which can make it challenging to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine. One area of interest is the development of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the potential of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine and its potential impact on various physiological processes.
Synthesemethoden
The synthesis of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine involves a multi-step process that starts with the reaction of 2-methoxybenzaldehyde with 2-nitroethane in the presence of a catalyst to form the intermediate product, 1-(2-methoxyphenyl)-2-nitropropene. The intermediate product is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine has been extensively studied for its potential application in drug development. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have also investigated the potential of N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-17-9-5-3-6-13(17)10-18-16-12-20-11-14-7-2-4-8-15(14)16/h2-9,16,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVKDVYMUKHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2COCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)





![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)

